
PC(O-16:0/20:3(8Z,11Z,14Z))
Descripción general
Descripción
PC(O-16:0/20:3(8Z,11Z,14Z)) is a polyunsaturated fatty acid (PUFA) composed of a mixture of three different fatty acids, 8Z, 11Z, and 14Z docosahexaenoic acid (DHA) with a ratio of 16:0/20:3 (Omega-16:0/Omega-20:3). It is a novel PUFA that has recently been studied for its potential therapeutic effects.
Aplicaciones Científicas De Investigación
Biochemistry
PC(O-16:0/20:3(8Z,11Z,14Z)) is a phosphatidylcholine (PC or GPCho), a type of glycerophospholipid . Glycerophospholipids, like PC(O-16:0/20:3(8Z,11Z,14Z)), can have many different combinations of fatty acids of varying lengths and saturation attached at the C-1 and C-2 positions . This makes them incredibly versatile and important in biochemistry, where they play key roles in cell membrane structure and function.
Molecular Biology
In molecular biology, phosphatidylcholines such as PC(O-16:0/20:3(8Z,11Z,14Z)) are crucial components of biological membranes . They contribute to the structural integrity of the cell and play a role in signal transduction, membrane fusion, and cell division.
Medicine
While specific medical applications of PC(O-16:0/20:3(8Z,11Z,14Z)) are not well-documented, phosphatidylcholines more broadly have been studied in various medical contexts. For instance, they have been implicated in inflammatory and anti-inflammatory processes .
Mecanismo De Acción
Target of Action
PC(O-16:0/20:3(8Z,11Z,14Z)), also known as PC(O-16:0/20:3), is a type of phosphatidylcholine (PC or GPCho), which is a class of glycerophospholipids . The primary targets of this compound are the cells where it is incorporated into the cell membrane. It plays a crucial role in maintaining the structural integrity of the cell and facilitating cellular functions.
Mode of Action
As a glycerophospholipid, PC(O-16:0/20:3(8Z,11Z,14Z)) interacts with its targets by integrating into the cell membrane. It has a phosphorylcholine moiety that occupies a glycerol substitution site . This compound can have many different combinations of fatty acids of varying lengths and saturation attached at the C-1 and C-2 positions .
Propiedades
IUPAC Name |
[(2R)-3-hexadecoxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H84NO7P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-44(46)52-43(42-51-53(47,48)50-40-38-45(3,4)5)41-49-39-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h14,16,20,22,24-25,43H,6-13,15,17-19,21,23,26-42H2,1-5H3/b16-14-,22-20-,25-24-/t43-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKSGWCIVDQIQR-MEAIPJDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC=CCC=CCC=CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC/C=C\C/C=C\C/C=C\CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H84NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PC(O-16:0/20:3(8Z,11Z,14Z)) | |
CAS RN |
155575-01-2 | |
| Record name | L-α-Phosphatidylcholine, β-(cis-8,11,14-eicosatrienoyl)-γ-O-hexadecyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PC(O-16:0/20:3(8Z,11Z,14Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039527 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of phosphatidylcholine PC(O-16:0/20:3(8Z,11Z,14Z)) in cancer research?
A1: Recent studies have identified PC(O-16:0/20:3(8Z,11Z,14Z)), a specific type of phosphatidylcholine, as a potential biomarker for certain cancers. Specifically, research suggests that its serum levels are significantly downregulated in hepatocellular carcinoma (HCC) []. This downregulation is thought to be linked to altered lipid metabolism, a hallmark of cancer development.
Q2: How can PC(O-16:0/20:3(8Z,11Z,14Z)) be used in a clinical setting?
A2: While further research is needed, PC(O-16:0/20:3(8Z,11Z,14Z)) shows promise as a potential biomarker for the diagnosis and prediction of HCC []. When combined with other clinical indicators and potentially other biomarkers, its measurement in serum could contribute to a more accurate and early diagnosis of HCC. This could lead to earlier intervention and potentially improved patient outcomes. Additionally, one study explored its utility in differentiating between distal cholangiocarcinoma (dCCA) and pancreatic ductal adenocarcinoma (PDAC), showing that serum levels of PC(O-16:0/20:3(8Z,11Z,14Z)), in combination with other metabolites and CA 19-9, could differentiate between the two cancers with high accuracy [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B124718.png)
![3-[Fluoro(dimethyl)silyl]propan-1-amine](/img/structure/B124722.png)
![tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide](/img/structure/B124725.png)
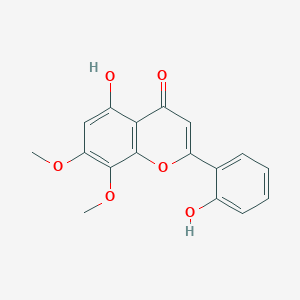

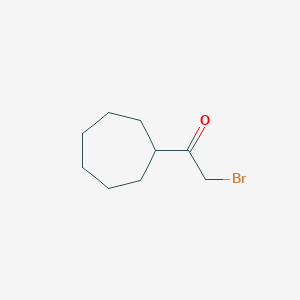
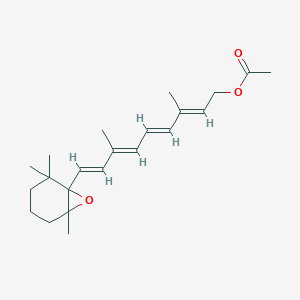

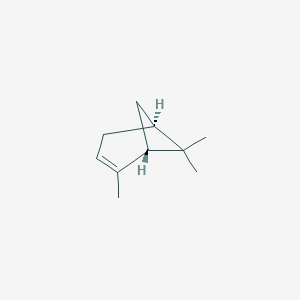
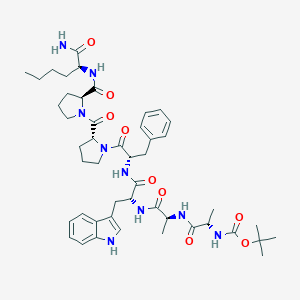
![4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124745.png)


![[(1S,3S)-2,2-Dimethyl-3-carboxycyclobutyl]acetic acid](/img/structure/B124750.png)